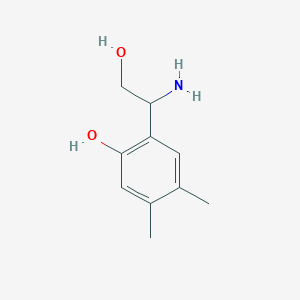
2-(1-Amino-2-hydroxyethyl)-4,5-dimethylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Amino-2-hydroxyethyl)-4,5-dimethylphenol is an organic compound with a complex structure that includes both amino and hydroxyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2-hydroxyethyl)-4,5-dimethylphenol typically involves multi-step organic reactions. One common method starts with the nitration of 4,5-dimethylphenol, followed by reduction to form the corresponding amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Amino-2-hydroxyethyl)-4,5-dimethylphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
2-(1-Amino-2-hydroxyethyl)-4,5-dimethylphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-(1-Amino-2-hydroxyethyl)-4,5-dimethylphenol involves its interaction with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. This compound may also act as a radical scavenger, providing antioxidant effects by neutralizing free radicals .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-Amino-2-hydroxyethyl)-4-methylphenol
- 2-(1-Amino-2-hydroxyethyl)-5-methylphenol
- 2-(1-Amino-2-hydroxyethyl)-3,4-dimethylphenol
Uniqueness
2-(1-Amino-2-hydroxyethyl)-4,5-dimethylphenol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with other molecules. This unique structure may provide distinct biological and chemical properties compared to its analogs .
Propiedades
Fórmula molecular |
C10H15NO2 |
|---|---|
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
2-(1-amino-2-hydroxyethyl)-4,5-dimethylphenol |
InChI |
InChI=1S/C10H15NO2/c1-6-3-8(9(11)5-12)10(13)4-7(6)2/h3-4,9,12-13H,5,11H2,1-2H3 |
Clave InChI |
FIZWXMFHROMVQU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C)O)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Methylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride](/img/structure/B15319955.png)
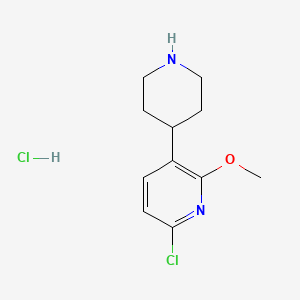

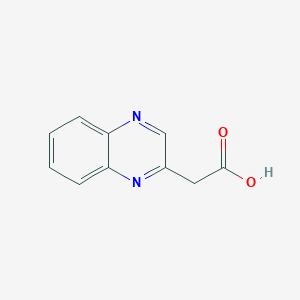

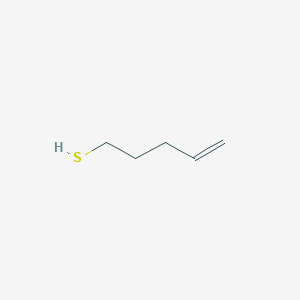

![2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol](/img/structure/B15319988.png)
![6-[1-(Trifluoromethyl)cyclobutyl]pyridine-2-carboxylicacid](/img/structure/B15319998.png)
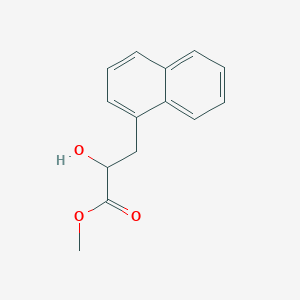
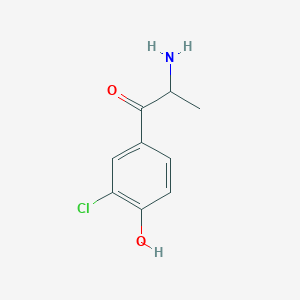
![3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperidine](/img/structure/B15320026.png)
